molecular formula C14H15BrO2 B14393623 4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-63-4

4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14393623
CAS No.: 88174-63-4
M. Wt: 295.17 g/mol
InChI Key: BSRIPLZMGZFCRC-UHFFFAOYSA-N
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Description

4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Methylation: The methyl groups are added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a de-brominated product

    Substitution: Formation of substituted biphenyl derivatives

Scientific Research Applications

4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylphenol: Shares the bromine and dimethyl groups but lacks the hydroxyl group and biphenyl structure.

    2,6-Dimethylphenol: Similar in having dimethyl groups but lacks the bromine and hydroxyl groups.

    4-Bromo-3,5-dimethoxyamphetamine: Contains bromine but has a different core structure and functional groups.

Uniqueness

4’-Bromo-5-hydroxy-2’,6’-dimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties.

Properties

CAS No.

88174-63-4

Molecular Formula

C14H15BrO2

Molecular Weight

295.17 g/mol

IUPAC Name

5-(4-bromo-2,6-dimethylphenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C14H15BrO2/c1-8-3-11(15)4-9(2)14(8)10-5-12(16)7-13(17)6-10/h3-4,7,10,16H,5-6H2,1-2H3

InChI Key

BSRIPLZMGZFCRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2CC(=CC(=O)C2)O)C)Br

Origin of Product

United States

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